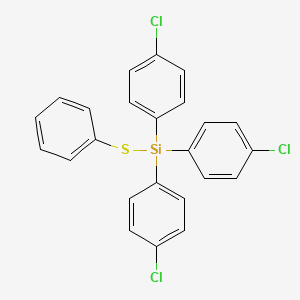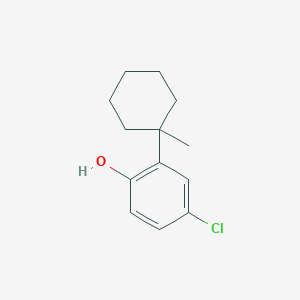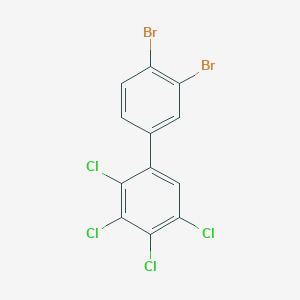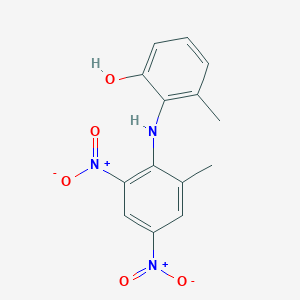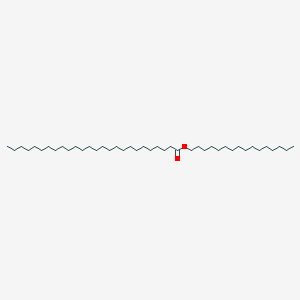
4-(3-cyano-1H-indol-1-yl)butyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-cyano-1H-indol-1-yl)butyl acetate is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This compound features a cyano group at the 3-position of the indole ring and an acetate group attached to a butyl chain at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-cyano-1H-indol-1-yl)butyl acetate typically involves multiple steps. One common method starts with the preparation of the indole core, which can be achieved through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring .
Once the indole core is prepared, the cyano group can be introduced at the 3-position through a nucleophilic substitution reaction. This can be achieved by reacting the indole with a suitable cyano donor, such as cyanogen bromide, under basic conditions .
The final step involves the attachment of the butyl acetate group at the 4-position. This can be done through an esterification reaction, where the indole derivative is reacted with butyl acetate in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
4-(3-cyano-1H-indol-1-yl)butyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
科学的研究の応用
4-(3-cyano-1H-indol-1-yl)butyl acetate has various applications in scientific research:
作用機序
The mechanism of action of 4-(3-cyano-1H-indol-1-yl)butyl acetate involves its interaction with specific molecular targets and pathways. The cyano group and indole ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(1H-Indol-3-yl)butan-2-one: This compound has a similar indole core but lacks the cyano and acetate groups.
Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate: This compound features a similar cyano-indole structure but with additional functional groups.
Uniqueness
4-(3-cyano-1H-indol-1-yl)butyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
91147-72-7 |
|---|---|
分子式 |
C15H16N2O2 |
分子量 |
256.30 g/mol |
IUPAC名 |
4-(3-cyanoindol-1-yl)butyl acetate |
InChI |
InChI=1S/C15H16N2O2/c1-12(18)19-9-5-4-8-17-11-13(10-16)14-6-2-3-7-15(14)17/h2-3,6-7,11H,4-5,8-9H2,1H3 |
InChIキー |
RQAXAHOTUVJSAJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCCCN1C=C(C2=CC=CC=C21)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)
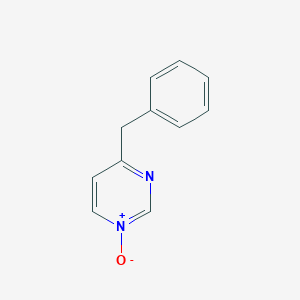

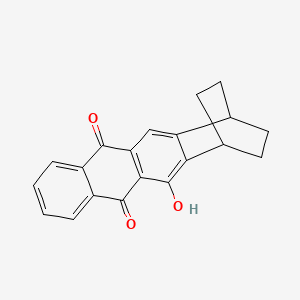
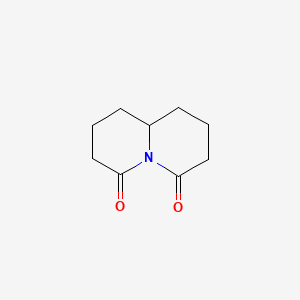

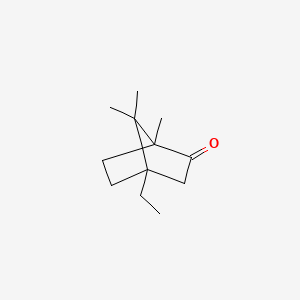
![5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione](/img/structure/B14356282.png)
